molecular formula C10H13NO B8761443 4-(3-Aminophenyl)butan-2-one

4-(3-Aminophenyl)butan-2-one

Cat. No.: B8761443
M. Wt: 163.22 g/mol
InChI Key: FOVPRGCATPCQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminophenyl)butan-2-one is a substituted butan-2-one derivative characterized by a phenyl ring with an amino (-NH₂) group at the meta position. This structural motif confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(3-aminophenyl)butan-2-one

InChI

InChI=1S/C10H13NO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3

InChI Key

FOVPRGCATPCQBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly impacts the compound’s properties:

  • Electron-donating groups (e.g., -NH₂, -OH) enhance solubility in polar solvents and may increase bioavailability.
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density, affecting reactivity and stability.

Table 1: Key Properties of Butan-2-one Derivatives

Compound Name Substituent Molecular Weight Key Properties
4-(3-Aminophenyl)butan-2-one -NH₂ (meta) 177.22 g/mol* High polarity, potential H-bonding
4-(Phenylsulfanyl)butan-2-one -SPh 194.28 g/mol Lipophilic, non-competitive tyrosinase inhibitor
4-(4-Hydroxyphenyl)butan-2-one -OH (para) 164.20 g/mol Polar, used in fragrances
4-(3-Nitrophenyl)butan-2-one -NO₂ (meta) 193.18 g/mol Electron-deficient, reactive
4-[4-(Trifluoromethyl)phenyl]butan-2-one -CF₃ (para) 216.20 g/mol High stability, hydrophobic

*Calculated based on molecular formula.

Tyrosinase Inhibition and Melanogenesis Suppression
  • 4-(Phenylsulfanyl)butan-2-one: Demonstrated potent tyrosinase inhibition (IC₅₀ ~10 µM) and suppressed melanin synthesis in melanoma cells by downregulating MITF, Trp-1, Trp-2, and GP100 proteins . Compared to arbutin, it showed superior efficacy and lower cytotoxicity .
  • This compound: The amino group may enhance interactions with tyrosinase’s active site via hydrogen bonding, though experimental data are needed to confirm this hypothesis.
Antimicrobial and Insecticidal Activity
  • 4-(N-Methyl-N-phenylamino)butan-2-one: Exhibited strong antibacterial and antifungal activity (MIC <50 µg/mL) and larvicidal effects (LD₅₀ = 330.69 µg/mL) against Spodoptera litura . The primary amino group in this compound could offer similar or enhanced bioactivity due to increased nucleophilicity.

Table 2: Research Priorities

Property Priority Level Rationale
Tyrosinase Inhibition High Validate efficacy against melanogenesis
Toxicity Profile High Assess amine-related risks
Synthetic Optimization Medium Improve yield and purity

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